REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH:10]([F:12])[F:11])[C:5]([OH:8])=[N:6][CH:7]=1.[CH3:13]I>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH:10]([F:12])[F:11])[C:5]([O:8][CH3:13])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)O)OC(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
780 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
690 mg
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through diatomaceous earth, which
|
Type
|
WASH
|
Details
|
was washed with additional CHCl3
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OC)OC(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |